![molecular formula C9H9N3 B1319302 7-Cyclopropylimidazo[1,2-a]pyrimidine CAS No. 375857-72-0](/img/structure/B1319302.png)

7-Cyclopropylimidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

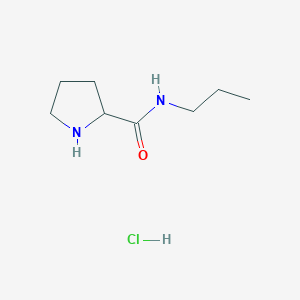

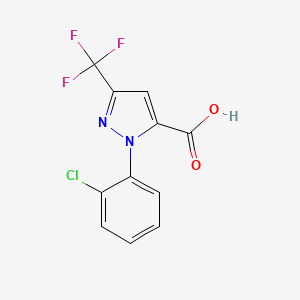

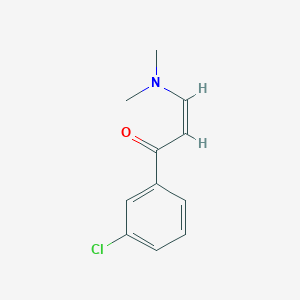

7-Cyclopropylimidazo[1,2-a]pyrimidine (CPIP) is a heterocyclic compound that belongs to the family of imidazopyrimidines. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .

Synthesis Analysis

The synthesis of pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, involves various methods . One efficient procedure involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .Molecular Structure Analysis

The molecular structure of 7-Cyclopropylimidazo[1,2-a]pyrimidine can be analyzed using different spectroscopic techniques . Computational tools can be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis

Pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, exhibit a range of chemical reactions . The reactions depend on the relative strength of the peptide bond and the amide bond within the pyrimidine ring .Physical And Chemical Properties Analysis

7-Cyclopropylimidazo[1,2-a]pyrimidine has a molecular formula of C9H9N3 and an average mass of 159.188 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyridines as Antiherpetics

Research on pyrazolo[1,5-a]pyridine antiherpetic compounds highlights the synthetic approaches for rapid analog synthesis, particularly around the C-3 and C-7 positions. This research has implications for the development of novel antiherpetic agents, showcasing the flexibility and utility of similar heterocyclic compounds in drug discovery (Johns et al., 2003).

GnRH Receptor Antagonists

A study on 2-phenylimidazolo[1,2-a]pyrimidines as nonpeptide human GnRH receptor antagonists indicates that modifications to the imidazolo[1,2-a]pyrimidine core can yield potent antagonists. This discovery underscores the relevance of imidazolo[1,2-a]pyrimidine derivatives in therapeutic applications, particularly for hormone-related conditions (Zhu et al., 2003).

Antimicrobial and Antifungal Activities

A variety of studies have demonstrated the antimicrobial and antifungal activities of imidazolo[1,2-a]pyrimidine derivatives. For example, compounds based on pyrimido[1,2-a]benzimidazoles possess broad-spectrum biological activities, including antimicrobial properties. This research validates the potential of these compounds in developing new antimicrobial agents (Vilapara et al., 2018).

Medicinal Chemistry and Drug Discovery

Imidazolo[1,2-a]pyrimidines are a dominant motif in many drugs, with varied biological activities. Reviews and studies have highlighted their therapeutic potential across multiple domains, including anticancer, antianxiety, analgesic, and antioxidant agents. This underscores the versatility and significance of these compounds in medicinal chemistry and drug discovery efforts (Hammouda et al., 2022).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of pyrimidine, pyrimido[1,2-a]pyrimidine, and other derivatives have shown promising results in antimicrobial activity. Such studies demonstrate the practical application of these compounds in addressing microbial resistance, further highlighting the broad utility of imidazolo[1,2-a]pyrimidines in developing new therapeutic agents (Sayed et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyrimidine analogs, which include 7-Cyclopropylimidazo[1,2-a]pyrimidine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for these conditions .

Eigenschaften

IUPAC Name |

7-cyclopropylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBCBURPPOWYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=NC=CN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropylimidazo[1,2-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

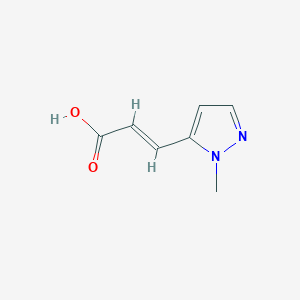

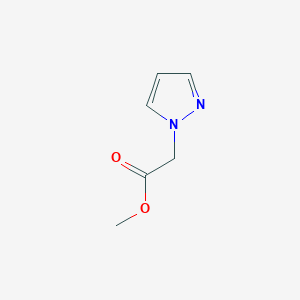

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

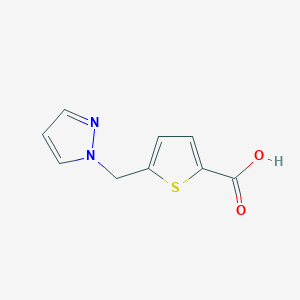

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)